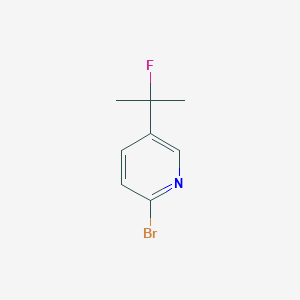

![molecular formula C18H15N3O3 B2399626 2-[(2-Methylphenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one CAS No. 941973-09-7](/img/structure/B2399626.png)

2-[(2-Methylphenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

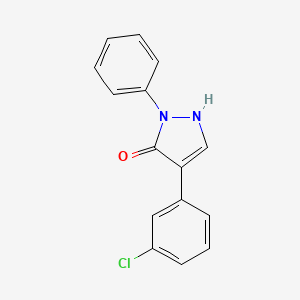

2-[(2-Methylphenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one, also known as MNPNP, is a synthetic compound that belongs to the pyridazinone family. It has gained significant attention in scientific research due to its potential applications as a therapeutic agent.

Aplicaciones Científicas De Investigación

Synthesis of Novel Chemical Compounds

Research has shown that derivatives of pyridazin-3-one, such as "2-[(2-Methylphenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one," serve as key intermediates in the synthesis of a broad range of novel chemical compounds. For instance, Ibrahim and Behbehani (2014) described a general route for synthesizing a new class of pyridazin-3-one derivatives, highlighting their potential utility in constructing fused azines and other complex molecules. This research underscores the versatility of pyridazin-3-one derivatives in synthetic chemistry, enabling the development of compounds with potential applications in medicinal chemistry and materials science (Ibrahim & Behbehani, 2014).

Molecular Structure and Quantum Chemical Calculations

Studies focusing on the molecular structure and quantum chemical calculations of pyridazin-3-one derivatives provide insight into their electronic properties and reactivity. Kucharska et al. (2013) conducted a comprehensive analysis of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine, a compound structurally related to "2-[(2-Methylphenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one," revealing details about its crystal structure, vibrational spectra, and conformation. Such studies are crucial for understanding the fundamental properties of these compounds and their potential applications in designing materials with specific electronic or optical properties (Kucharska et al., 2013).

Exploration of Biological Activity

While direct research on the biological activities of "2-[(2-Methylphenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one" may be limited, related studies on pyridazinone derivatives offer insights into their potential pharmacological applications. For example, Hudkins et al. (2011) discovered and characterized a pyridazin-3-one derivative as a potent, selective histamine H3 receptor inverse agonist, indicating the relevance of pyridazin-3-one scaffolds in developing new therapeutic agents. This highlights the possibility of exploring "2-[(2-Methylphenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one" and its derivatives for similar pharmacological targets, albeit outside the context of direct drug usage or side effects (Hudkins et al., 2011).

Propiedades

IUPAC Name |

2-[(2-methylphenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c1-13-5-2-3-6-15(13)12-20-18(22)10-9-17(19-20)14-7-4-8-16(11-14)21(23)24/h2-11H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDWVCSMLKEGFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methylbenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylbenzenesulfonamide](/img/structure/B2399546.png)

![N~1~-(2-chloro-4-fluorophenyl)-2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2399550.png)

![1-[(E)-2-(3-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine](/img/structure/B2399554.png)

![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2399555.png)

![2-Chloro-N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]acetamide](/img/structure/B2399559.png)